molecular formula C6H4BrNO2 B189602 5-Bromopyridine-2-carboxylic acid CAS No. 30766-11-1

5-Bromopyridine-2-carboxylic acid

Cat. No. B189602
Key on ui cas rn: 30766-11-1
M. Wt: 202.01 g/mol
InChI Key: MNNQIBXLAHVDDL-UHFFFAOYSA-N
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Patent
US07776874B2

Procedure details

Lithium hydroxide, monohydrate (0.39 g, 0.0092 mol) was added to a mixture of 5-bromopyridine-2-carboxylic acid methyl ester (0.25 g, 0.0012 mol) in tetrahydrofuran (4.8 mL, 0.059 mol) and water (2.0 mL) and the reaction mixture was refluxed for 30 minutes. The reaction mixture was concentrated and was adjusted to be acidic (pH=˜4) by adding 1 N HCl. The product was extracted with ethyl acetate and the combined extract was concentrated to give the desired product. LC-MS: 202.0/204.0 (M+H+)
Name
Lithium hydroxide, monohydrate
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C[O:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][N:9]=1)=[O:7].O1CCCC1>O>[Br:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]([OH:7])=[O:5])=[N:9][CH:10]=1 |f:0.1.2|

Inputs

Step One
Name
Lithium hydroxide, monohydrate
Quantity
0.39 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
0.25 g
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)Br
Name
Quantity
4.8 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
by adding 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the combined extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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